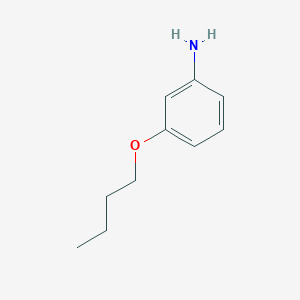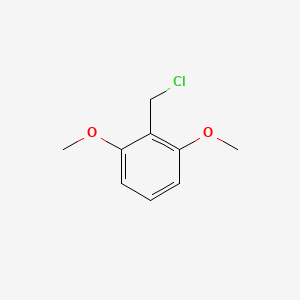
2-(chloromethyl)-1,3-dimethoxyBenzene
Descripción general
Descripción
2-(Chloromethyl)-1,3-dimethoxybenzene (CMDMB) is a compound belonging to the family of aryl halides. It is a colorless solid with a molecular weight of 186.56 g/mol and a melting point of 62-64°C. CMDMB is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a drug intermediate.
Aplicaciones Científicas De Investigación
Synthesis of Calixarenes
2,6-dimethoxybenzyl chloride: is utilized in the synthesis of calixarenes, which are macrocyclic compounds with potential applications in host-guest chemistry. Specifically, it acts as a reagent in base-catalyzed alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF .
Development of MRI Contrast Agents
This compound is instrumental in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex. This complex is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent, highlighting its importance in enhancing MRI diagnostics .
Pharmaceutical Compound Synthesis
In the pharmaceutical industry, 2,6-dimethoxybenzyl chloride is a key starting material for the synthesis of various pharmaceutical compounds. Its reactivity with different organic molecules allows for the creation of diverse medicinal products .
Neonicotinoid Synthesis
The compound finds application in the synthesis of new neonicotinoid compounds. Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine, with usage in agriculture to control various pests .
Organic Synthesis Catalysis
2-(chloromethyl)-1,3-dimethoxyBenzene: can act as a catalyst in organic synthesis reactions. Its properties facilitate various chemical transformations, making it a valuable tool for chemists .
Biochemistry Reagent
As a reagent in biochemistry, this compound is used to introduce chloromethyl groups into organic molecules, which can be pivotal for studying biological processes and interactions .
Organometallic Compound Synthesis
It is also used as a reactant in the synthesis of organometallic compounds. These compounds are widely used in catalysis and materials science, making 2-(chloromethyl)-1,3-dimethoxyBenzene a compound of significant interest .
Protective Group in Thiol Chemistry
Lastly, 2,6-dimethoxybenzyl chloride serves as a protective group for the thiol moiety in chemical syntheses. It increases the solubility and stability of the precursor but is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .
Propiedades
IUPAC Name |
2-(chloromethyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNMIRYYMSPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507528 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1,3-dimethoxyBenzene | |
CAS RN |
71819-90-4 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

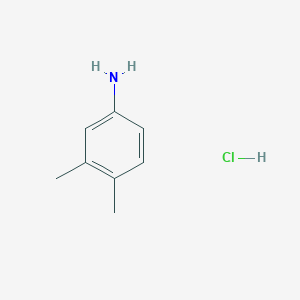

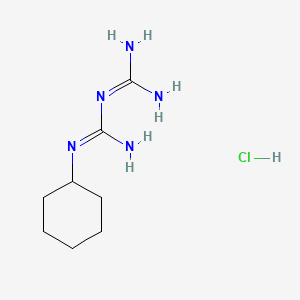
![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)


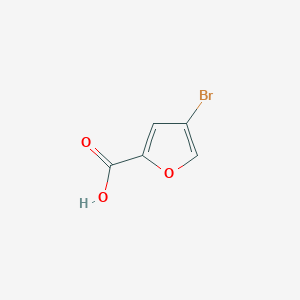

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)



